Cas no 188633-57-0 (4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenyl-)
![4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenyl- structure](https://www.kuujia.com/scimg/cas/188633-57-0x500.png)
188633-57-0 structure
Product name:4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenyl-
4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenyl-
- 4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phen
- 4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-2-...
- N-[1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-phenylpyrimidine-4-carboxamide
- 4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenyl-(9CI)
- 188633-57-0
-
- Inchi: InChI=1S/C35H46N6O3/c1-25(2)23-32(33(42)36-27-13-9-6-10-14-27)41(28-15-17-29(44-4)18-16-28)34(43)31-24-30(26-11-7-5-8-12-26)37-35(38-31)40-21-19-39(3)20-22-40/h5,7-8,11-12,15-18,24-25,27,32H,6,9-10,13-14,19-23H2,1-4H3,(H,36,42)
- InChI Key: LKCNHKZBNNFRFX-UHFFFAOYSA-N
- SMILES: C1(NC(C(N(C2C=CC(OC)=CC=2)C(C2C=C(C3C=CC=CC=3)N=C(N3CCN(C)CC3)N=2)=O)CC(C)C)=O)CCCCC1
Computed Properties
- Exact Mass: 598.36313935g/mol
- Monoisotopic Mass: 598.36313935g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 44
- Rotatable Bond Count: 10
- Complexity: 891
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.3
- Topological Polar Surface Area: 90.9Ų
4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenyl- Related Literature
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
188633-57-0 (4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenyl-) Related Products
- 2137141-76-3(tert-butyl N-(1R)-1-(2-bromo-5-fluorophenyl)-3-oxopropylcarbamate)
- 1864053-35-9(1H-Pyrrolo[3,4-c]pyridin-1-one, octahydro-5-(phenylmethyl)-)
- 1467081-78-2(Tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate)
- 2171356-29-7((3S)-3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid)
- 2679942-60-8((2S)-3-(2-bromophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 84055-72-1(1-chloro-4-methylpentan-2-ol)
- 871332-84-2(3-(Methoxy(methyl)aminocarbonyl)-5-nitrophenylboronic Acid)
- 681174-19-6(N-3-(1H-1,3-benzodiazol-2-yl)phenyl-1,3-benzothiazole-6-carboxamide)
- 952991-23-0(4-3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(2,4,6-trimethylphenyl)butanamide)
- 1245808-43-8((2,2-difluoroethyl)1-(1-ethyl-1H-pyrazol-4-yl)ethylamine)
Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
CN Supplier
Reagent

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent

Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
